Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It’s a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives were prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Molecular Structure Analysis
The molecular structure of Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also contains a bromine atom at the 7-position and an ethyl carboxylate group at the 3-position of the pyrazolo[1,5-a]pyrimidine core .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Organic Light-Emitting Devices
These compounds have attracted a great deal of attention in material science recently due to their significant photophysical properties . They can be used in the development of organic light-emitting devices .
Bioimaging Applications
The beneficial properties of these materials can be exploited for bioimaging applications . They can be used to study bio-macromolecular interactions .
Ionic or Molecular Sensing
Fluorogenic heterocyclic compounds display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms (B, N, O or S) that make them potential chelating agents for ions, and better solubility in green solvents .
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been highlighted for their anticancer potential and enzymatic inhibitory activity .
DNA and RNA Structure
The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA . 5-halogenated derivatives of pyrimidine were among the first analogs tested for biological activity .
properties
IUPAC Name |
ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBFJJRKDMIDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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